N-cyclohexyl-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-15-9-11-18(12-10-15)22-26-23(31-27-22)21-16(2)13-17(3)28(24(21)30)14-20(29)25-19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFVCRIGRSKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(N(C3=O)CC(=O)NC4CCCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Pyridine ring construction: The pyridine ring can be synthesized via a condensation reaction involving a β-keto ester and an aldehyde, followed by cyclization.
Coupling reactions: The final step involves coupling the oxadiazole and pyridine intermediates with a cyclohexylamine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the reduction of the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole and pyridine derivatives.
Scientific Research Applications
Physical Properties
The compound has a relatively high molecular weight of approximately 370.45 g/mol and exhibits specific solubility characteristics that are crucial for its bioavailability in therapeutic applications.
Pharmacological Studies
N-cyclohexyl-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has been investigated for several pharmacological activities:
Anti-inflammatory Activity : Preliminary studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have indicated a favorable binding affinity to the enzyme's active site, suggesting potential use in treating inflammatory diseases .
Anticancer Properties : The compound's structural components are reminiscent of known anticancer agents. Research has indicated that derivatives of similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Several studies have been conducted to evaluate the biological activity of N-cyclohexyl derivatives:
Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of compounds similar to N-cyclohexyl derivatives in animal models. Results indicated significant reduction in inflammatory markers and pain response .
Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures exhibited cytotoxic effects against breast and colon cancer cells. These findings warrant further investigation into their mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridine rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound 60 (from ), N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide, shares the 1,2,4-oxadiazole ring but differs in its bicyclic benzo-oxazolo-oxazine scaffold. Key distinctions:
- Substituent Position: The target compound’s oxadiazole is linked to a dihydropyridinone, whereas Compound 60’s oxadiazole is attached to a pyridine ring fused within a larger heterocyclic system.
Table 1 : Structural and Functional Comparison of Oxadiazole-Containing Analogues
Acetamide Derivatives with Triazole Moieties
Compounds from (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) and (e.g., N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) feature triazole rings instead of oxadiazoles. Key differences:
- Anti-Exudative Activity: Triazole derivatives in showed 60–75% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
Table 2 : Comparison of Heterocyclic Acetamides in Anti-Inflammatory Models
| Compound | Heterocycle | Dose (mg/kg) | Activity (% Inhibition) | Reference |
|---|---|---|---|---|
| Triazole Derivative | 1,2,4-Triazole | 10 | 60–75 | |
| Diclofenac Sodium | N/A | 8 | 70–80 | |
| Target Compound | 1,2,4-Oxadiazole | N/A | Not reported | — |
Structurally Divergent Analogues
Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) are peptide-like molecules with phenoxyacetamide and tetrahydro-pyrimidinyl groups. These lack the dihydropyridinone-oxadiazole scaffold and are likely protease inhibitors, contrasting with the target compound’s presumed kinase or cyclooxygenase targeting. Their complex stereochemistry also introduces higher synthetic challenges compared to the target compound’s modular design .
Key Research Findings and Implications
- Oxadiazole vs. Triazole : Oxadiazoles generally confer better metabolic stability than triazoles due to reduced susceptibility to enzymatic degradation, suggesting the target compound may have longer half-life .
- Substituent Impact : The cyclohexyl group in the target compound likely enhances solubility compared to aromatic substituents in ’s triazole derivatives (e.g., 4-chlorophenyl), which could improve oral bioavailability .
- Unresolved Questions : Direct comparative data on potency, selectivity, and toxicity between the target compound and analogs are lacking, highlighting the need for targeted in vitro and in vivo studies.
Biological Activity
N-cyclohexyl-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a cyclohexyl group and a dihydropyridine moiety. Its IUPAC name reflects its complex arrangement of functional groups, which may contribute to its biological properties.
| Property | Detail |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 307.39 g/mol |
The biological activity of this compound is believed to involve interaction with specific molecular targets within the body. It may modulate the activity of certain enzymes or receptors, leading to various physiological effects. However, detailed mechanisms remain to be fully elucidated in the literature.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that similar compounds within its class demonstrate antimicrobial properties. For instance:
- Case Study : A related compound exhibited significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, suggesting potential for N-cyclohexyl derivatives to possess similar effects.
Cytotoxicity
Preliminary investigations into the cytotoxicity of related compounds have indicated potential anti-cancer properties:
- Research Finding : Some derivatives have shown cytostatic activity against pancreatic cancer cell lines, indicating that N-cyclohexyl derivatives may warrant further investigation in oncological contexts.
Enzyme Inhibition
Inhibition of cholinesterase enzymes has been noted in related compounds:
- Example : A structurally similar compound showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.
Data Tables
The following table summarizes the biological activities observed in studies related to similar compounds:
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes, including palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates . Key steps include:
- Cyclization : Optimizing catalyst loading (e.g., Pd(OAc)₂) and reducing agents (e.g., HCO₂H derivatives) to enhance regioselectivity.
- Functionalization : Introducing the oxadiazole moiety via condensation reactions between amidoximes and activated carbonyl groups under microwave-assisted conditions .
- Purification : Chromatography or recrystallization to isolate the acetamide derivative.
Table 1 : Synthetic route comparison
| Step | Method | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Pd-catalyzed reductive | Pd(OAc)₂, HCO₂H | 65–78 | >95 | |
| Oxadiazole formation | Microwave-assisted | NH₂OH·HCl, DMF, 120°C | 70–85 | 90–98 |
Q. What structural features of this compound contribute to its potential biological activity?
- Methodological Answer : The compound’s bioactivity arises from:
- Oxadiazole ring : Acts as a bioisostere for ester or amide groups, enhancing metabolic stability .
- Cyclohexyl group : Improves lipophilicity, aiding membrane permeability.
- 4-Methylphenyl substitution : Enhances π-π stacking with hydrophobic enzyme pockets.
Initial structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., halogenation at the phenyl ring) and testing in enzyme inhibition assays .
Advanced Research Questions
Q. How can the palladium-catalyzed reductive cyclization step be optimized to minimize by-products?
- Methodological Answer : Key strategies include:
- Catalyst screening : Testing Pd nanoparticles or ligand-stabilized Pd complexes (e.g., Xantphos) to improve turnover number .
- Solvent effects : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature control : Lowering reaction temperatures (60–80°C) to suppress side reactions like over-reduction.
Contradictions in yield data (e.g., 65% vs. 78% in Table 1) may arise from residual moisture or oxygen; rigorous inert atmosphere protocols are recommended .
Q. What analytical techniques resolve contradictions in spectral data during structural confirmation?
- Methodological Answer : Contradictions in NMR or MS data can be addressed via:
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm the oxadiazole linkage and acetamide orientation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z 509.3139 vs. calculated 509.2985 in ).
- X-ray crystallography : Resolves ambiguous stereochemistry (if crystalline).
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Steps include:
- Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., kinases) using the oxadiazole ring as an anchor .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values from bioassays .
Q. What are the challenges in scaling up synthesis, and how can they be addressed methodologically?
- Methodological Answer : Scaling challenges include:
- Reaction exothermicity : Use continuous flow reactors to control temperature .
- Purification bottlenecks : Replace column chromatography with pH-controlled crystallization.
- Catalyst recovery : Implement immobilized Pd catalysts on silica supports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
